1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H and ¹³C NMR spectra can be inferred from structural analogs:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
Fragmentation patterns under electron ionization conditions:
UV-Vis Spectroscopy
The 3-fluorophenyl chromophore absorbs at λₘₐₓ ≈ 260 nm (π→π* transition), with minor bathochromic shifts in polar solvents.
Computational Chemistry Insights
Density Functional Theory (DFT) Analysis
Geometry optimization at the B3LYP/6-31G(d) level reveals:
Molecular Orbital Analysis
Solvation Effects
Polarizable continuum model (PCM) simulations predict increased dipole moments in aqueous environments (μ = 8.2 Debye vs. 5.6 Debye in vacuum), aligning with its moderate solubility in polar solvents.
Properties
CAS No. |
80712-24-9 |
|---|---|
Molecular Formula |
C15H21FN4O2 |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-4-(3-fluorophenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21FN4O2/c1-17(2)14(21)18(3)15(22)20-9-7-19(8-10-20)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
JUNZCZVONGDGAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- The piperazine ring is typically synthesized or obtained commercially.
- The 3-fluorophenyl substituent is introduced via nucleophilic substitution or coupling reactions.
- A common method involves reacting piperazine with 3-fluorophenyl halides or derivatives under controlled conditions.
Synthetic Route Example
- Nucleophilic Aromatic Substitution: Piperazine reacts with 3-fluorobromobenzene or 3-fluorochlorobenzene in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–120 °C).
- Catalytic Coupling: Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed using 3-fluorophenyl halides and piperazine with suitable ligands and bases.
Notes on Selectivity and Yield
- The reaction conditions are optimized to favor mono-substitution at the piperazine nitrogen to avoid over-alkylation.
- Yields typically range from 60% to 85% depending on the method and purification steps.
Preparation of 2,4,4-Trimethylallophanoyl Chloride (Acylating Agent)
- The 2,4,4-trimethylallophanoyl moiety is introduced as an acid chloride derivative to facilitate acylation.
- Preparation involves chlorination of 2,4,4-trimethylallophanic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
- The acid chloride is purified by distillation or recrystallization under anhydrous conditions to prevent hydrolysis.
Acylation of 1-(3-Fluorophenyl)piperazine
Reaction Conditions
- The acylation is performed by reacting 1-(3-fluorophenyl)piperazine with 2,4,4-trimethylallophanoyl chloride in an inert solvent such as dichloromethane or chloroform.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction is typically carried out at low temperatures (0–5 °C) initially, then allowed to warm to room temperature to complete the reaction.
Purification
- The crude product is washed with aqueous acid and base to remove impurities.
- Final purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Summary of Preparation Steps in Table Format
| Step | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|
| 1 | Piperazine + 3-fluorophenyl halide | Base (K₂CO₃), DMF, 80–120 °C | Mono-substitution, 60–85% yield |
| 2 | 2,4,4-Trimethylallophanic acid + SOCl₂ | Reflux, anhydrous conditions | Formation of acid chloride |
| 3 | 1-(3-Fluorophenyl)piperazine + acid chloride | DCM, triethylamine, 0–25 °C | Acylation, followed by purification |
Research Findings and Optimization Notes
- The use of organic bases during acylation prevents side reactions and improves yield.
- Solvent choice impacts reaction rate and purity; dichloromethane is preferred for acylation due to its inertness and ease of removal.
- The initial formation of the piperazine intermediate via nucleophilic aromatic substitution is sensitive to temperature and base strength; milder conditions reduce by-products.
- Alternative catalytic methods (e.g., palladium-catalyzed amination) offer higher selectivity but require expensive catalysts and ligands.
- The acid chloride preparation must be strictly anhydrous to avoid hydrolysis and ensure high reactivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated or reduced carbonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to affect cellular signaling.
Comparison with Similar Compounds
Key Observations :
Dopamine Transporter (DAT) Affinity
Cytotoxicity (Cancer Cell Lines)
- Derivatives 5a–g () : Show significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells (IC₅₀ = 2–10 μM). Activity correlates with electron-withdrawing substituents on the benzoyl group .
- Target Compound: No cytotoxicity data reported, but the 2,4,4-trimethylallophanoyl group’s steric bulk may limit interactions with cellular targets compared to planar benzoyl derivatives.
Biological Activity
1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is , and it is characterized by a piperazine core substituted with a fluorophenyl group and a trimethylallophanoyl moiety. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.
The biological activity of this compound is largely attributed to its ability to interact with monoamine oxidase (MAO) enzymes. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic implications for conditions like depression and neurodegenerative diseases.
Enzyme Inhibition Studies
Research indicates that derivatives of piperazine, including the compound , exhibit varying degrees of inhibition against MAO-A and MAO-B. For instance, studies have shown that certain piperazine derivatives can selectively inhibit MAO-B with high potency. The selectivity and potency of these compounds are essential for minimizing side effects associated with non-selective MAO inhibitors.
Table 1: Summary of Inhibitory Potency
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 1.57 | 0.013 | 120.8 |
| T3 | 4.19 | 0.039 | 107.4 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound require further investigation.
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on healthy fibroblast cell lines. For example, while some derivatives displayed significant cytotoxicity at higher concentrations, others like T6 showed no cytotoxic effects even at elevated doses. This suggests that modifications to the piperazine structure can lead to compounds with favorable safety profiles.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cytotoxic Effect |
|---|---|---|
| T3 | 27.05 | High |
| T6 | 120.6 | None |
| This compound | TBD | TBD |
Case Studies
A study published in Nature examined the effects of various piperazine derivatives on MAO activity and their potential as therapeutic agents for neurodegenerative diseases. The results indicated that compounds with specific substitutions on the piperazine ring could enhance selectivity for MAO-B over MAO-A, thereby reducing side effects associated with non-selective inhibition.
In another case study focusing on the synthesis and biological evaluation of piperazine derivatives, researchers found that certain modifications could lead to improved binding affinity and selectivity towards MAO-B. This highlights the importance of structure-activity relationship (SAR) studies in developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
